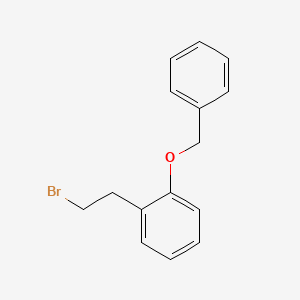

1-(Benzyloxy)-2-(2-bromoethyl)benzene

Descripción

1-(Benzyloxy)-2-(2-bromoethyl)benzene is a brominated aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at position 1 and a 2-bromoethyl group (-CH₂CH₂Br) at position 2 of the benzene ring. This structure combines the reactivity of an alkyl bromide with the steric and electronic effects of the benzyl ether moiety. The compound is typically synthesized via nucleophilic substitution or alkylation reactions involving bromoethyl reagents and benzyloxy-substituted precursors .

Propiedades

IUPAC Name |

1-(2-bromoethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRLHZPGMCOXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-(2-bromoethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(Benzyloxy)-2-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Benzyloxy)-2-(2-bromoethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of 1-(Benzyloxy)-2-(2-hydroxyethyl)benzene or 1-(Benzyloxy)-2-(2-aminoethyl)benzene.

Oxidation: Formation of 1-(Benzyloxy)-2-(2-carboxyethyl)benzene.

Reduction: Formation of 1-(Benzyloxy)-2-ethylbenzene.

Aplicaciones Científicas De Investigación

1-(Benzyloxy)-2-(2-bromoethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)-2-(2-bromoethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a good leaving group, facilitating substitution reactions. The benzyloxy group can participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(Benzyloxy)-2-(2-bromoethyl)benzene and analogous compounds:

Structural and Functional Differences

Substituent Position and Reactivity :

- The target compound’s 2-bromoethyl group at position 2 facilitates nucleophilic substitution (e.g., SN2 reactions) due to the primary alkyl bromide structure. In contrast, 1-(Benzyloxy)-4-(2-bromoethoxy)benzene () contains a bromoethoxy group (-OCH₂CH₂Br), which introduces ether stability but reduces alkyl halide reactivity .

- Bulky substituents, such as the t-butyl group in 1-Benzyloxy-2-bromo-4-t-butylbenzene (), hinder electrophilic substitution reactions compared to the target compound’s less sterically hindered structure .

Electronic Effects :

- Electron-withdrawing groups like the nitro group in 2-(Benzyloxy)-1-bromo-3-nitrobenzene () deactivate the benzene ring, reducing electrophilic aromatic substitution (EAS) activity. The target compound’s benzyloxy group is electron-donating, enhancing EAS at positions 4 and 6 .

Synthetic Utility :

- The bromoethyl group in the target compound is advantageous for alkylation reactions in drug synthesis (e.g., muscarinic antagonists), as highlighted in . In contrast, 1-(Benzyloxy)-3-bromobenzene () lacks an alkyl chain, limiting its use in chain-elongation reactions .

Physical and Spectral Data Comparison

- Molecular Weight : The target compound (C₁₅H₁₅BrO, MW: 291.18) is lighter than 1-Benzyloxy-2-bromo-4-t-butylbenzene (MW: 319.24) due to the latter’s bulky t-butyl group .

- NMR Signatures :

- The ¹H NMR of the target compound would show distinct peaks for the benzyloxy protons (δ 4.8–5.2 ppm) and the bromoethyl group (δ 3.4–3.6 ppm for -CH₂Br). In contrast, 1-(Benzyloxy)-4-(2-bromoethoxy)benzene () would display split signals for the ether-linked -OCH₂CH₂Br group .

- The nitro group in 2-(Benzyloxy)-1-bromo-3-nitrobenzene () would produce a deshielded aromatic proton signal (δ 8.0–8.5 ppm) .

Actividad Biológica

1-(Benzyloxy)-2-(2-bromoethyl)benzene is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(Benzyloxy)-2-(2-bromoethyl)benzene is an organic compound characterized by the presence of a benzyloxy group and a bromoethyl side chain. Its molecular formula is , which suggests potential interactions with various biological targets due to its structural features.

Biological Activity Overview

The biological activity of 1-(Benzyloxy)-2-(2-bromoethyl)benzene has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(Benzyloxy)-2-(2-bromoethyl)benzene exhibit antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains, suggesting that the bromoethyl group may contribute to this effect.

Anticancer Potential

Studies have demonstrated that certain benzyloxy compounds possess cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For example, a related compound was found to inhibit cell proliferation in human cancer cell lines by inducing G0/G1 phase arrest.

The mechanism of action for 1-(Benzyloxy)-2-(2-bromoethyl)benzene is believed to involve:

- Enzyme Inhibition : Interference with key enzymes involved in metabolic pathways.

- DNA Interaction : Binding to DNA or RNA, leading to disruptions in replication or transcription processes.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells, which can lead to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study: Anticancer Activity

In a notable study published in The Journal of Organic Chemistry, researchers synthesized derivatives of 1-(Benzyloxy)-2-(2-bromoethyl)benzene and evaluated their anticancer properties. The study found that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the activation of apoptotic pathways mediated by increased ROS levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.